N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex heterocyclic compound that features an indazole moiety. Indazole-containing compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step reactions. One common approach includes the formation of the indazole core through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . The phthalazine moiety can be introduced via cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indazole or phthalazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .
Comparison with Similar Compounds
Similar Compounds
2H-Indazole Derivatives: These compounds share the indazole core and exhibit similar biological activities.
Phthalazine Derivatives: Compounds with the phthalazine moiety also show diverse pharmacological properties.
Uniqueness
N-(2H-indazol-3-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its combined indazole and phthalazine structures, which may confer enhanced biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C17H13N5O2 |
---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
N-(1H-indazol-3-yl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C17H13N5O2/c1-22-17(24)11-7-3-2-6-10(11)14(21-22)16(23)18-15-12-8-4-5-9-13(12)19-20-15/h2-9H,1H3,(H2,18,19,20,23) |
InChI Key |
GDEUCVXFJRVBRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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